ML328
Overview
Description
ML328 is a drug-like pipemidic acid thiourea compound that has been identified as a potent and selective inhibitor of bacterial AddAB and RecBCD helicase-nucleases . These enzyme complexes are crucial for the repair of DNA double-strand breaks and genetic recombination in bacteria . This compound has shown dual activity in multiple cell-based and biochemical assays, making it a valuable molecular probe for further enzymatic, genetic, and physiological studies .
Preparation Methods
. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the reaction of appropriate starting materials to form the pipemidic acid thiourea core.
Functionalization: Introduction of functional groups such as trifluoromethyl and other substituents to enhance the compound’s activity and selectivity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
the synthetic route described above can be scaled up for larger-scale production if needed .
Chemical Reactions Analysis
ML328 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with different properties .
Scientific Research Applications
ML328 has a wide range of scientific research applications, including:
Mechanism of Action
ML328 exerts its effects by selectively inhibiting the bacterial AddAB and RecBCD helicase-nucleases . These enzymes are involved in the repair of DNA double-strand breaks and genetic recombination, processes that are essential for bacterial survival and virulence . By inhibiting these enzymes, this compound disrupts the DNA repair mechanisms, leading to increased sensitivity of bacteria to DNA-damaging agents and reduced bacterial viability . The molecular targets of this compound include the active sites of the AddAB and RecBCD enzyme complexes, where it binds and prevents their catalytic activity .
Comparison with Similar Compounds
ML328 is unique in its dual inhibitory activity against both AddAB and RecBCD helicase-nucleases . Similar compounds include other inhibitors of bacterial DNA repair enzymes, such as:
Nitrofuran amides: These compounds also inhibit bacterial helicase-nucleases but may have different selectivity and potency profiles.
Pipemidic acid derivatives: Similar to this compound, these compounds are based on the pipemidic acid scaffold and exhibit inhibitory activity against bacterial enzymes.
Compared to these similar compounds, this compound stands out due to its dual activity and high selectivity, making it a valuable tool for studying bacterial DNA repair mechanisms and developing new antibacterial therapies .
Properties
IUPAC Name |
8-ethyl-5-oxo-2-[4-[[3-(trifluoromethyl)phenyl]carbamothioyl]piperazin-1-yl]pyrido[2,3-d]pyrimidine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N6O3S/c1-2-29-12-16(19(33)34)17(32)15-11-26-20(28-18(15)29)30-6-8-31(9-7-30)21(35)27-14-5-3-4-13(10-14)22(23,24)25/h3-5,10-12H,2,6-9H2,1H3,(H,27,35)(H,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USYVBPXJSBDUTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCN(CC3)C(=S)NC4=CC=CC(=C4)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N6O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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